molecular formula C19H18N2O3S2 B2805186 2-(ethanesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 922668-68-6

2-(ethanesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2805186
CAS No.: 922668-68-6
M. Wt: 386.48
InChI Key: ARKMWASEJZSHSN-UHFFFAOYSA-N
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Description

2-(ethanesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with an ethanesulfonyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethanesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Ethanethiosulfonyl Group: This step involves the sulfonylation of the thiazole ring using ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the ethanesulfonyl-thiazole intermediate with benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ethanesulfonyl group, converting it to an ethanethiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethanethiol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(ethanesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(ethanesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ethanesulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine
  • 4-(ethanesulfonyl)-2-methyl-1-(4-methylphenyl)piperazine

Uniqueness

Compared to similar compounds, 2-(ethanesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide stands out due to its unique combination of a benzamide core with a thiazole ring and an ethanesulfonyl group. This unique structure imparts specific chemical properties and biological activities that are not observed in its analogs.

Properties

IUPAC Name

2-ethylsulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-3-26(23,24)17-7-5-4-6-15(17)18(22)21-19-20-16(12-25-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKMWASEJZSHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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